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Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has

garnered significant scientific interest for its wide array of pharmacological activities. Extracted

primarily from plants such as Ampelopsis grossedentata (vine tea), it has been traditionally

used in herbal medicine.[1] Modern research has increasingly focused on its potential to

modulate various metabolic pathways, positioning it as a promising candidate for addressing

metabolic disorders like insulin resistance, non-alcoholic fatty liver disease (NAFLD), and

obesity.[2][3] This technical guide provides an in-depth review of the literature, focusing on the

molecular mechanisms, key signaling pathways, and quantitative effects of DHM on metabolic

regulation.

Regulation of Glucose Metabolism and Insulin
Sensitivity
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome.[4] A

substantial body of evidence from both in vivo and in vitro studies demonstrates that DHM can

significantly improve insulin sensitivity and regulate glucose homeostasis.

One of the primary mechanisms is through the activation of the AMP-activated protein kinase

(AMPK) signaling pathway.[5] In high-fat diet (HFD)-fed mice and palmitate-treated L6

myotubes, DHM treatment was found to increase the phosphorylation of AMPK and its

downstream target, Ulk1, while decreasing the phosphorylation of mTOR.[5] The activation of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1200315?utm_src=pdf-interest
https://www.researchgate.net/publication/334685312_Dihydromyricetin_A_review_on_identification_and_quantification_methods_biological_activities_chemical_stability_metabolism_and_approaches_to_enhance_its_bioavailability
https://pubs.acs.org/doi/pdf/10.1021/acsfoodscitech.2c00145
https://www.researchgate.net/publication/358968321_Recent_update_on_application_of_dihydromyricetin_in_metabolic_related_diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC8510796/
https://pubmed.ncbi.nlm.nih.gov/25797177/
https://pubmed.ncbi.nlm.nih.gov/25797177/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMPK by DHM helps to reverse the inhibition of the insulin receptor substrate-1 (IRS-1) and

Akt signaling pathway, ultimately leading to increased expression and translocation of glucose

transporter 4 (GLUT4), which facilitates glucose uptake into cells.[4][5]

Furthermore, DHM has been shown to protect pancreatic β-cells and delay the onset of

hyperglycemia. In Zucker diabetic fatty rats, DHM treatment preserved β-cell mass and

improved the insulin/glucagon ratio more effectively than rosiglitazone.[6] Studies in db/db

mice, a genetic model of type 2 diabetes, showed that oral administration of DHM reduced

fasting blood glucose, serum insulin, and the insulin resistance index (HOMA-IR).[7][8]

Study
Model

Treatment
Group

Dosage Duration
Key
Findings

Reference

db/db Mice DHM 0.5 g/kg BW 8 weeks

Fasting Blood

Glucose: ↓;

HOMA-IR: ↓

[7]

db/db Mice DHM 1.0 g/kg BW 8 weeks

Fasting Blood

Glucose: ↓

significantly;

HOMA-IR: ↓

significantly

[7]

db/db Mice
Metformin

(Control)
50 mg/kg BW 8 weeks

Fasting Blood

Glucose: ↓;

HOMA-IR: ↓

[7]

Zucker

Diabetic Fatty

Rats

DHM 50-200 mg/kg 8 weeks

Delayed

hyperglycemi

a onset by 4

weeks;

Reduced

fasting blood

glucose

[6]

NAFLD

Patients
DHM 300 mg/day 3 months

Improved

glucose

metabolism

[9][10]
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In Vivo Study: db/db Mice Model of Insulin Resistance[7]

Animal Model: 10-week-old male db/db mice, a model for type 2 diabetes and obesity.

Acclimatization: Mice were housed under standard conditions (12h light/dark cycle,

controlled temperature and humidity) for one week before the experiment.

Grouping: Mice were randomly divided into: a model control group, a positive control group

(Metformin, 50 mg/kg BW), and DHM-treated groups (0.5 g/kg and 1.0 g/kg BW).

Diet and Treatment: All mice were fed a high-fat diet (45% fat). DHM and Metformin were

administered orally once daily for 8 weeks.

Endpoint Analysis: Body weight and blood glucose were measured weekly. At the end of the

study, an Oral Glucose Tolerance Test (OGTT) was performed. Blood samples were

collected to measure serum insulin, lipid profiles, and inflammatory cytokines (TNF-α, IL-1β).

Pancreatic tissue was analyzed using H&E and Masson staining. Protein expression of IRS-

1 in relevant tissues was measured by Western blot.

In Vitro Study: Inflammation-Induced Insulin Resistance in 3T3-L1 Adipocytes[4]

Cell Line: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes.

Model Induction: Insulin resistance was induced by treating the mature adipocytes with TNF-

α (10 ng/mL).

DHM Treatment: Cells were co-treated with TNF-α and various concentrations of DHM.

Analysis: Glucose uptake was measured using a fluorescent glucose analog (2-NBDG). The

phosphorylation status of key signaling proteins (AMPK, JNK, NF-κB, IRS-1, Akt) was

determined by Western blotting. Immunofluorescence was used to visualize protein

localization.
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Typical In Vivo Experimental Workflow for DHM Metabolic Studies

Select Animal Model
(e.g., db/db mice, HFD-fed rats)

Random Group Assignment
(Control, DHM low, DHM high)

Oral Gavage of DHM
(Specific dose, daily for X weeks)

Monitor Body Weight,
Food Intake, Blood Glucose

Endpoint Measurements:
- OGTT / ITT

- Serum Analysis (Lipids, Insulin)
- Tissue Collection

Biochemical & Molecular Analysis
(Western Blot, qPCR, Histology)

Click to download full resolution via product page

Caption: A generalized workflow for animal studies investigating DHM's metabolic effects.
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DHM Action on Insulin Signaling
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Caption: DHM ameliorates insulin resistance via the PLC/CaMKK/AMPK signaling pathway.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1200315?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8510796/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulation of Lipid Metabolism
Dyslipidemia, characterized by elevated triglycerides and cholesterol, is a hallmark of metabolic

syndrome and contributes to conditions like NAFLD.[11] DHM has demonstrated significant

lipid-lowering effects, primarily by modulating fatty acid synthesis and oxidation.

The activation of AMPK by DHM is also central to its effects on lipid metabolism.[12] Activated

AMPK phosphorylates and thereby inhibits acetyl-CoA carboxylase (ACC), a rate-limiting

enzyme in de novo fatty acid synthesis.[13] This action reduces the production of new fatty

acids. Simultaneously, AMPK activation leads to an increase in the expression of carnitine

palmitoyltransferase-1 (CPT1a), an enzyme essential for the transport of long-chain fatty acids

into the mitochondria for β-oxidation.[12] The dual effect of inhibiting synthesis and promoting

oxidation contributes to a reduction in lipid accumulation in the liver and other tissues.

In studies on finishing pigs, dietary DHM supplementation not only activated the AMPK/ACC

pathway but also upregulated the mRNA levels of genes related to lipolysis and fatty acid

oxidation, while down-regulating genes involved in lipogenesis.[13] In mouse models of

alcohol-induced liver injury, DHM administration reduced liver steatosis, lowered liver

triglycerides, and improved mitochondrial health, partly through the AMPK-SIRT1-PGC-1α

signaling pathway.[11][12]
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Study
Model

Treatment
Group

Dosage Duration
Key
Findings

Reference

db/db Mice DHM 0.5 g/kg BW 8 weeks
Serum TC: ↓;

Serum TG: ↓
[7]

db/db Mice DHM 1.0 g/kg BW 8 weeks

Serum TC: ↓

significantly;

Serum TG: ↓

significantly;

Abdominal

Fat Weight: ↓

[7]

Finishing

Pigs
DHM

300 mg/kg

diet
28 days

Muscle TG: ↓;

Serum HDL-

C: ↑

[13]

Finishing

Pigs
DHM

500 mg/kg

diet
28 days

Muscle TG: ↓;

Serum HDL-

C: ↑

[13]

Ethanol-fed

Mice
DHM

6 mg/mL in

diet
5 weeks

Circulating

LDL/VLDL: ↓;

Total

Cholesterol:

↓;

Triglycerides:

↓

[14]

Chronic Ethanol-Induced Liver Injury Model[12]

Animal Model: Male C57BL/6J mice.

Diet and Treatment: Mice were fed a standard diet or an ethanol-containing liquid diet. DHM

was administered via intraperitoneal injection (5 or 10 mg/kg) for 9 weeks.

Analysis: Liver tissues were collected for histological analysis (H&E staining) to assess

steatosis. Liver and serum triglyceride levels were quantified. Western blot analysis was
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performed on liver lysates to measure the phosphorylation status of AMPK (Thr172) and

ACC1 (Ser79), and the expression level of CPT1a.

DHM Action on Lipid Metabolism
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Caption: DHM regulates lipid metabolism by activating AMPK, which inhibits fatty acid

synthesis and promotes fatty acid oxidation.[12][13]
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Role of Gut Microbiota in DHM's Metabolic Effects
The gut microbiota is increasingly recognized as a critical regulator of host metabolism.[15]

Alterations in its composition are linked to obesity and insulin resistance.[16] Emerging

research indicates that DHM can exert its metabolic benefits by modulating the gut microbiota.

In HFD-induced insulin-resistant mice, DHM administration was shown to alter the gut microbial

composition.[16] This modulation led to changes in the profile of microbial metabolites,

particularly bile acids. Specifically, DHM was found to regulate the content of chenodeoxycholic

acid (CDCA). This change in CDCA levels was associated with the inhibition of the farnesoid X

receptor (FXR) in intestinal L-cells, which in turn increased the expression of the glucagon

gene (Gcg) and promoted the secretion of glucagon-like peptide-1 (GLP-1).[16][17] GLP-1 is

an important incretin hormone that enhances insulin secretion and improves glucose tolerance.

Furthermore, DHM has been observed to increase the abundance of beneficial bacteria like

Akkermansia and Lactobacillus, which are often depleted in metabolic diseases.[18] By

restoring a healthier gut microbial ecosystem, DHM can improve intestinal barrier function,

reduce systemic inflammation, and positively influence host metabolism.[18][19]
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DHM's Gut-Mediated Metabolic Regulation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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